N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide is an organic compound characterized by the presence of bromine, fluorine, and dimethyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide typically involves the reaction of 4-bromo-2-fluoroaniline with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or fluorine atoms.
Coupling Reactions: The aromatic rings can engage in coupling reactions, forming larger, more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Reduction Products: Reduced forms with changes in the oxidation state of the halogens.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its desired biological or chemical effects.
Comparison with Similar Compounds
- N-(4-bromo-2-fluorophenyl)benzamide
- 4-bromo-2-fluorobiphenyl
- N-(2-bromo-4-fluorophenyl)acetamide
Comparison: N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide is unique due to the presence of both bromine and fluorine atoms along with dimethyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reactivity patterns, and applications, making it a valuable compound for specific research and industrial purposes.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO/c1-9-3-5-12(10(2)7-9)15(19)18-14-6-4-11(16)8-13(14)17/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHGPWVIOWWDJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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